molecular formula C13H17BrClNO2 B15244544 (5R)-5-(4-Bromobenzyl)piperidine-2-carboxylic acid hydrochloride

(5R)-5-(4-Bromobenzyl)piperidine-2-carboxylic acid hydrochloride

Cat. No.: B15244544
M. Wt: 334.63 g/mol
InChI Key: PPXIGFPGRYSDGJ-CUVFJIIPSA-N
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Description

(5R)-5-(4-Bromobenzyl)piperidine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the bromobenzyl group and the carboxylic acid moiety in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-(4-Bromobenzyl)piperidine-2-carboxylic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-(4-Bromobenzyl)piperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5R)-5-(4-Bromobenzyl)piperidine-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5R)-5-(4-Bromobenzyl)piperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bromobenzyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered heterocyclic compound with one nitrogen atom.

    4-Bromobenzylamine: A compound with a bromobenzyl group attached to an amine.

    Piperidine-2-carboxylic acid: A piperidine derivative with a carboxylic acid group.

Uniqueness

(5R)-5-(4-Bromobenzyl)piperidine-2-carboxylic acid hydrochloride is unique due to the combination of the bromobenzyl group and the piperidine ring with a carboxylic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds .

Properties

Molecular Formula

C13H17BrClNO2

Molecular Weight

334.63 g/mol

IUPAC Name

(5R)-5-[(4-bromophenyl)methyl]piperidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C13H16BrNO2.ClH/c14-11-4-1-9(2-5-11)7-10-3-6-12(13(16)17)15-8-10;/h1-2,4-5,10,12,15H,3,6-8H2,(H,16,17);1H/t10-,12?;/m1./s1

InChI Key

PPXIGFPGRYSDGJ-CUVFJIIPSA-N

Isomeric SMILES

C1CC(NC[C@H]1CC2=CC=C(C=C2)Br)C(=O)O.Cl

Canonical SMILES

C1CC(NCC1CC2=CC=C(C=C2)Br)C(=O)O.Cl

Origin of Product

United States

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